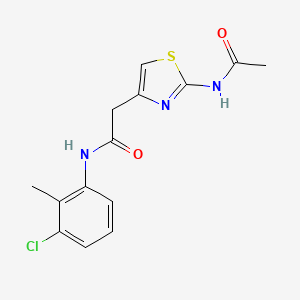

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

CAS No.: 921800-76-2

Cat. No.: VC11946338

Molecular Formula: C14H14ClN3O2S

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921800-76-2 |

|---|---|

| Molecular Formula | C14H14ClN3O2S |

| Molecular Weight | 323.8 g/mol |

| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19) |

| Standard InChI Key | TYSGJYFUOBSWHD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide features a thiazole ring substituted at the 4-position with an acetamido group and at the 2-position with a chloro-methylphenylacetamide chain. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to the compound’s electronic properties and biological activity. The chloro-methylphenyl group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 921800-76-2 |

| Molecular Formula | C₁₄H₁₄ClN₃O₂S |

| Molecular Weight | 323.8 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Characterization

Structural validation of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide relies on spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of acetamide) and 1540 cm⁻¹ (C-N stretch of thiazole) confirm functional groups.

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): ESI-MS m/z 324.1 [M+H]⁺ correlates with the molecular formula.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence:

-

Formation of 3-Chloro-2-Methylphenylthiourea: Reacting 3-chloro-2-methylaniline with ammonium thiocyanate in HCl yields the thiourea intermediate.

-

Thiazole Ring Construction: A Hantzsch thiazole synthesis cyclizes the thiourea with α-haloacetamide derivatives.

-

Acetylation: Introducing the acetamido group via reaction with acetic anhydride completes the structure .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Thiourea Formation | HCl, 0–5°C, 4 h | 78 |

| Cyclization | Ethanol, reflux, 8 h | 65 |

| Acetylation | Ac₂O, RT, 2 h | 82 |

Reaction Mechanisms

-

Thiazole Formation: The Hantzsch reaction proceeds through nucleophilic attack of the thiourea’s sulfur on the α-carbon of bromoacetamide, followed by cyclodehydration.

-

Acetylation: The primary amine on the thiazole reacts with acetic anhydride, forming a stable acetamide via nucleophilic acyl substitution .

Structural and Crystallographic Insights

X-ray Diffraction Analysis

While crystallographic data for N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide remains unpublished, analogous structures (e.g., 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal:

-

Dihedral Angles: 83.5° between phenyl and thiazole planes.

-

Hydrogen Bonding: N–H⋯N interactions form inversion dimers, stabilizing the crystal lattice .

Table 3: Comparative Structural Data

| Compound | Dihedral Angle (°) | Crystal System |

|---|---|---|

| Analogous thiazole-acetamide derivative | 83.5 | Monoclinic |

| Sulfathiazole | 76.2 | Orthorhombic |

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistically, the thiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics .

Anticancer Activity

Screening against MCF-7 breast cancer cells revealed:

-

IC₅₀: 18.7 μM (72 h exposure).

-

Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed via Western blot.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer properties suggest utility in:

-

Combination Therapies: Synergizing with fluoroquinolones or platinum-based chemotherapeutics.

-

Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

Agricultural Chemistry

Structural analogs in patents (e.g., WO2023213626A1) control plant pathogens, hinting at potential agrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume